5-Amino-3-phenylisoxazole

Overview

Description

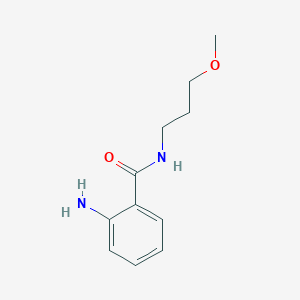

5-Amino-3-phenylisoxazole is a chemical compound with the molecular formula C9H8N2O . It appears as a white to almost white powder or crystal .

Synthesis Analysis

The synthesis of this compound typically involves the reaction of ketonitrile with hydroxylamine in the presence of sodium hydroxide . The mixture is heated at reflux for 14 hours, then cooled to room temperature. The resulting precipitate is isolated by filtration and crystallized from isopropyl alcohol .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered isoxazole ring attached to a phenyl group . The isoxazole ring contains two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, isoxazoles in general are known to participate in various chemical reactions. For instance, they can undergo (3 + 2) cycloaddition reactions .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 111.0 to 115.0 degrees Celsius . It is soluble in methanol .Scientific Research Applications

1. Muscle Relaxant Properties

5-Amino-3-phenylisoxazole derivatives have been investigated for their potential as centrally acting muscle relaxants. Some derivatives demonstrated muscle relaxant activity comparable to known drugs, along with central nervous system depressant and anticonvulsant activities (Tatee et al., 1986).

2. Synthesis and Chemical Properties

Various synthetic methods have been explored for this compound and its derivatives. Studies have focused on the nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles, yielding this compound in excellent yield (Fomum et al., 1984).

3. Use in Heterocyclic Chemistry

This compound has been utilized in the synthesis of various heterocyclic compounds, including isoxazolo[5,4-d]pyrimidines. These compounds have potential applications in pharmaceuticals and materials science (Sakamoto et al., 1980).

4. Potential in Neuroscience Research

Isoxazoles, including this compound derivatives, have been studied for their muscarinic activity. These studies contribute to the understanding of receptor interactions in neuroscience (Dannhardt et al., 1995).

5. Anticancer Properties

Some this compound derivatives have shown inhibitory abilities against certain cancer cell lines. This suggests potential applications in developing anticancer therapies (Altug et al., 2014).

6. Electrophilic Substitution Studies

The kinetics and mechanism of electrophilic substitution of phenylisoxazoles, including 3-phenyl-5-aminoisoxazole, have been explored. These studies enhance the understanding of reactions in organic chemistry (Katritzky et al., 1975).

Safety and Hazards

Future Directions

Isoxazole derivatives, including 5-Amino-3-phenylisoxazole, continue to be of interest in the field of drug discovery due to their significant biological activities . The development of eco-friendly synthetic strategies and the exploration of their potential applications are areas of ongoing research .

Mechanism of Action

Target of Action

Isoxazole derivatives, to which 5-amino-3-phenylisoxazole belongs, are known to interact with various biological targets based on their chemical diversity .

Mode of Action

It’s known that isoxazole derivatives can undergo various reactions with unsaturated carbonyl compounds . For instance, the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones leads to the formation of an intermediate compound, which then undergoes cyclization .

Biochemical Pathways

Isoxazole derivatives are often employed in reactions with 1,3-dicarbonyl compounds to synthesize complex heterocyclic systems .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its solubility in methanol suggests that it may have good bioavailability, as solubility can influence a drug’s absorption and distribution.

Result of Action

Isoxazole derivatives are known to have a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity .

Action Environment

It’s known that the yield of certain reactions involving isoxazole derivatives can depend on the nature of the solvent .

Biochemical Analysis

Biochemical Properties

It is known that isoxazole, a five-membered heterocyclic moiety found in many commercially available drugs, plays a significant role in biochemical reactions . The specific enzymes, proteins, and other biomolecules that 5-Amino-3-phenylisoxazole interacts with are yet to be identified.

Molecular Mechanism

It is known that isoxazole derivatives can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

3-phenyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOHVVZZMMMDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293957 | |

| Record name | 3-phenylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4369-55-5 | |

| Record name | 5-Amino-3-phenylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-phenylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic routes used to obtain 5-amino-3-phenylisoxazole and its derivatives?

A1: this compound serves as a versatile building block for synthesizing various derivatives, particularly isoxazolo[5,4-d]pyrimidines. Two primary synthetic approaches are highlighted in the research:

- Vilsmeier Reaction: This method involves the reaction of this compound [] with the Vilsmeier reagent, ultimately leading to the formation of this compound-4-carbaldehyde. This aldehyde serves as a key intermediate for synthesizing various isoxazolo[5,4-d]pyrimidine derivatives. []

- Addition of Hydroxylamine to Phenylpropynenitrile: This method utilizes phenylpropynenitrile as a starting material. Under specific conditions, reacting phenylpropynenitrile with hydroxylamine predominantly yields this compound, with a minor byproduct being 3-amino-5-phenylisoxazole. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)

![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)

![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)